

Application Notes and Protocols: IR808-Loaded Nanoparticles for Drug Delivery and Phototherapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR808 has emerged as a potent agent in the development of advanced drug delivery and therapeutic systems. When incorporated into nanoparticle platforms, IR808 serves as a versatile component for both imaging and therapy, primarily through its ability to absorb light in the NIR window (around 808 nm). This absorption can be harnessed for photothermal therapy (PTT), where light energy is converted into heat to ablate cancer cells, and photodynamic therapy (PDT), which generates reactive oxygen species (ROS) to induce cell death. Nanoparticle carriers enhance the delivery of IR808 to target tissues, improve its stability, and can be co-loaded with other therapeutic agents for synergistic treatments. This document provides an overview of the applications, quantitative characteristics, and experimental protocols for utilizing IR808-loaded nanoparticles.

Quantitative Data Summary

The following table summarizes key quantitative parameters of various IR808-loaded nanoparticle formulations as reported in the literature.



Nanoparticle Formulation	Size (nm)	Photothermal Conversion Efficiency (η)	Application	Reference
Au-Bi- GSH@IR808	5	34.2%	Photothermal/Ph otodynamic Therapy, CT Imaging	[1]
IR808@MnO	136.8 ± 2.9	Not Reported	Near-Infrared Fluorescence Imaging, Diagnostics	[2][3]
IR-808-ES (Nanoethosomes)	Not Reported	Not Reported	Transdermal Photodynamic/P hotothermal Therapy	[4]

Experimental Protocols & Methodologies Preparation of IR808-Loaded Nanoparticles

This section outlines a general approach for the synthesis of IR808-loaded nanoparticles, exemplified by the preparation of IR808-sensitized gold-bismuth glutathione-capped nanoparticles (Au-Bi-GSH@IR808) and IR808-loaded nanoethosomes (IR-808-ES).

a) Synthesis of Au-Bi-GSH@IR808 Nanoparticles

This protocol describes the synthesis of water-soluble Au-Bi bimetallic nanoparticles sensitized with IR808 for enhanced photothermal and photodynamic effects.[1]

- Materials: Gold(III) chloride (HAuCl4), Bismuth(III) nitrate (Bi(NO3)3), Glutathione (GSH), IR808 dye, Sodium borohydride (NaBH4).
- Protocol:
 - Prepare aqueous solutions of HAuCl4 and Bi(NO3)3.



- Add glutathione (GSH) as a capping agent to the metal salt solutions under stirring.
- Introduce a fresh, cold solution of NaBH4 to the mixture to initiate the reduction of the metal ions and the formation of Au-Bi-GSH nanoparticles.
- Purify the nanoparticles by centrifugation and washing to remove unreacted precursors.
- To load IR808, incubate the purified Au-Bi-GSH nanoparticles with a solution of IR808 dye.
 The dye sensitizes the nanoparticles, enhancing their light absorption at 808 nm.
- Purify the final Au-Bi-GSH@IR808 nanoparticles by centrifugation and resuspend in the desired buffer.
- b) Preparation of IR-808-Loaded Nanoethosomes (IR-808-ES)

This protocol is adapted for the preparation of a transdermal delivery system for the treatment of hypertrophic scars.[4]

- Materials: Phospholipids (e.g., soy phosphatidylcholine), Ethanol, Cholesterol, IR808 dye, Phosphate-buffered saline (PBS).
- Protocol:
 - Dissolve phospholipids and cholesterol in ethanol.
 - Add the IR808 dye to this ethanolic solution.
 - Heat the mixture to a temperature above the phase transition temperature of the lipid.
 - Slowly inject this lipid-ethanol-dye mixture into a pre-heated aqueous buffer (e.g., PBS)
 with constant stirring.
 - The mixture will spontaneously form ethosomal vesicles encapsulating the IR808.
 - The size of the nanoethosomes can be reduced and homogenized using sonication or extrusion through polycarbonate membranes.
 - Remove free, unloaded IR808 by dialysis or size exclusion chromatography.



In Vitro Efficacy Assessment

a) Cellular Uptake Studies

 Objective: To visualize and quantify the internalization of IR808-loaded nanoparticles into target cells.

Protocol:

- Plate target cells (e.g., cancer cell lines or hypertrophic scar fibroblasts) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).
- Incubate the cells with a specific concentration of IR808-loaded nanoparticles for various time points.
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Visualize the intracellular fluorescence of IR808 using a fluorescence microscope or a confocal microscope.
- For quantitative analysis, lyse the cells and measure the fluorescence intensity using a
 plate reader, or use flow cytometry to measure the fluorescence of individual cells.

b) In Vitro Photothermal & Photodynamic Therapy

 Objective: To assess the ability of IR808-loaded nanoparticles to induce cell death upon NIR laser irradiation.

Protocol:

- Seed target cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of IR808-loaded nanoparticles and incubate for a predetermined time to allow for cellular uptake.
- Wash the cells to remove extracellular nanoparticles.
- Expose the cells to an 808 nm laser at a specific power density for a defined duration.



- Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells exposed to the laser only.
- After a further incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, PrestoBlue, or live/dead staining with calcein-AM and propidium iodide.

In Vivo Evaluation in Animal Models

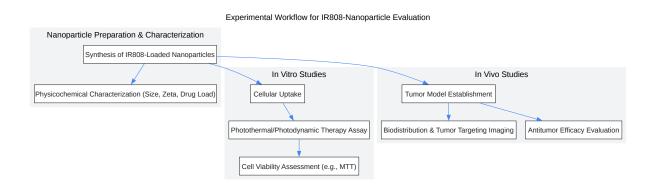
- a) Tumor Targeting and Biodistribution
- Objective: To evaluate the tumor-targeting ability and biodistribution of IR808-loaded nanoparticles in vivo.
- · Protocol:
 - Establish a tumor model, for example, by subcutaneously injecting cancer cells into the flank of immunodeficient mice.
 - Once tumors reach a suitable size, intravenously inject the IR808-loaded nanoparticles.
 - At various time points post-injection, perform in vivo fluorescence imaging using an imaging system capable of detecting NIR fluorescence. The accumulation of the nanoparticles in the tumor can be monitored by the increase in fluorescence intensity at the tumor site.[5][6]
 - For detailed biodistribution, euthanize the animals at selected time points, harvest major organs and the tumor, and measure the fluorescence in each organ ex vivo using an imaging system or by homogenizing the tissues and measuring fluorescence with a spectrophotometer.
- b) In Vivo Antitumor Efficacy
- Objective: To determine the therapeutic efficacy of IR808-loaded nanoparticles in a tumorbearing animal model.
- Protocol:



- Establish tumor models as described above.
- Randomly assign the animals to different treatment groups: saline control, laser only, nanoparticles only, and nanoparticles with laser treatment.
- Administer the IR808-loaded nanoparticles (typically via intravenous injection).
- After a predetermined time to allow for tumor accumulation, irradiate the tumor region with an 808 nm laser at a specific power density and duration.
- Monitor tumor growth over time by measuring tumor volume with calipers.
- Record animal body weight as an indicator of systemic toxicity.
- At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Visualizations Experimental Workflow





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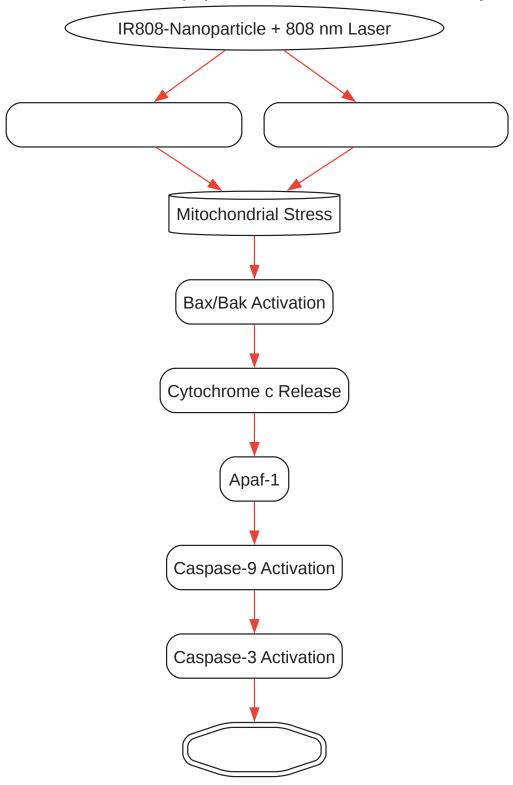
Caption: Workflow for the synthesis, in vitro, and in vivo evaluation of IR808-loaded nanoparticles.

Signaling Pathway

The therapeutic effects of IR808-loaded nanoparticles, particularly in the context of photodynamic and photothermal therapy, often culminate in the induction of apoptosis. One of the key pathways involved is the intrinsic mitochondrial pathway.[4]



IR808-Mediated Apoptosis via Mitochondrial Pathway



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Caption: Simplified signaling cascade for apoptosis induced by IR808-mediated phototherapy.



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